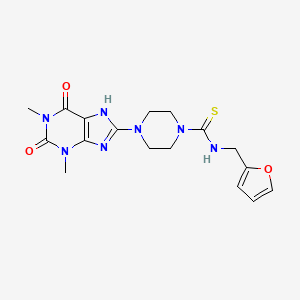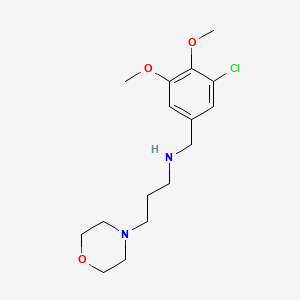![molecular formula C22H16ClNO6 B10882074 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate](/img/structure/B10882074.png)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-chloro-5-nitrobenzoate: is a complex organic compound with a unique structure. It combines a benzene ring, an ester group, and a nitro group. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , a powerful carbon–carbon bond-forming reaction. In this method, an aryl halide (in this case, 2-chloro-5-nitrobenzoate) reacts with an arylboronic acid (bearing the benzyloxyphenyl group) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups .
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., DMF or THF) with a base (such as potassium carbonate) and a palladium catalyst (often Pd(PPh₃)₄). The boron reagent (arylboronic acid) plays a crucial role in transmetalation, transferring the aryl group to the palladium center.
Industrial Production: While research laboratories often use small-scale Suzuki–Miyaura reactions, industrial production may involve larger-scale processes. Optimization for yield, cost, and safety is essential.
Chemical Reactions Analysis
Reactions:
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine (e.g., using zinc amalgam) or other functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Palladium Catalysts: Used in Suzuki–Miyaura coupling.
Zinc Amalgam: For nitro group reduction.
Major Products: The major product of the Suzuki–Miyaura coupling is the desired compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential pharmaceutical properties.
Materials Science: Used in the design of functional materials.
Chemical Biology: Studied for its interactions with biological targets.
Mechanism of Action
The exact mechanism of action depends on the specific application. It may involve binding to receptors, enzyme inhibition, or other molecular interactions.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related structures to understand its unique properties.
Properties
Molecular Formula |
C22H16ClNO6 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C22H16ClNO6/c23-20-11-8-17(24(27)28)12-19(20)22(26)30-14-21(25)16-6-9-18(10-7-16)29-13-15-4-2-1-3-5-15/h1-12H,13-14H2 |
InChI Key |
YXOZNRQHNPKVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


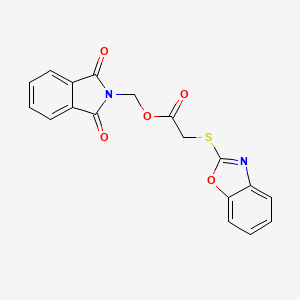
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10881994.png)
![N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B10882011.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)
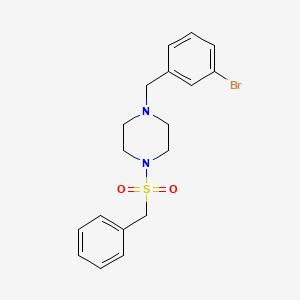
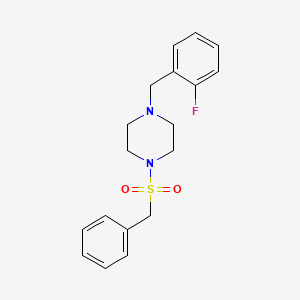
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
![methyl [(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882053.png)
![N'-{(3Z)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-phenylmethylidene]amino}oxy)acetohydrazide](/img/structure/B10882056.png)
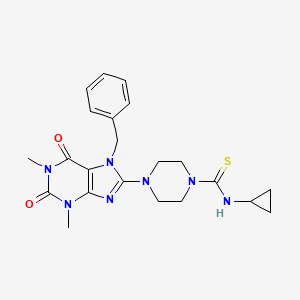
![(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone](/img/structure/B10882059.png)
